BS-181 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

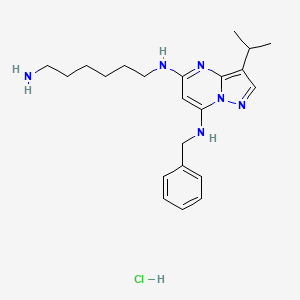

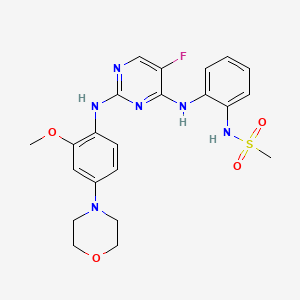

BS-181 hydrochloride is a selective cyclin-dependent kinase inhibitor . It is a Cdk7 inhibitor that blocks the activity of Cdk-activating kinase with an IC 50 value of 21 nM . It inhibits Cdk2 at a concentration 35-fold higher than that of Cdk7 . BS-181 has been shown to inhibit the phosphorylation of Cdk7 substrates, to promote cell cycle arrest and apoptosis, to inhibit the growth of cancer cell lines in vitro, and to inhibit the growth of MCF-7 human xenografts in nude mice .

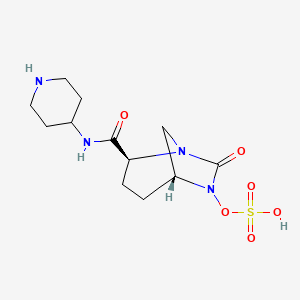

Molecular Structure Analysis

The molecular formula of this compound is C22H32N6• HCl . The InChi Code is InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3, (H,24,27);1H .

Chemical Reactions Analysis

This compound is a highly selective CDK7 inhibitor with IC50 of 21 nM, and > 40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9 .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H32N6• HCl . The formula weight is 417.0 . It is a crystalline solid . The solubility in DMF is 5 mg/mL, in DMSO is 25 mg/mL, in Ethanol is 12 mg/mL, and in PBS (pH 7.2) is 10 mg/mL .

Scientific Research Applications

Anticancer Effects in Gastric Cancer : BS-181 hydrochloride, a selective CDK7 inhibitor, has shown significant anticancer activities in gastric cancer cell lines. It reduces CDK7 activity, leading to downregulation of cyclin D1 and XIAP, thereby inducing cell cycle arrest and apoptosis. This suggests that CDK7 could be a novel therapeutic target for gastric cancer treatment (Wang et al., 2016).

Antitumor Activity : this compound has been identified as a potent and selective CDK7 inhibitor with antitumor effects. It inhibits the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis in cancer cell lines, and shows antitumor effects in vivo. This drug presents a significant potential as an anticancer agent (Ali et al., 2009).

G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms in Anti-Leukemic Activity : this compound's antitumor activity in human T-cell acute lymphoblastic leukemia involves extrinsic apoptosis induction through cell-surface TRAIL/DR5 levels. Combined treatment with recombinant TRAIL can augment BS-181 cytotoxicity against malignant cells but not normal cells, suggesting its potential application in T-ALL treatment (Park et al., 2020).

Mechanism of Action

Target of Action

BS-181 HCl, also known as BS-181 hydrochloride, is a highly selective inhibitor of Cyclin-dependent kinase 7 (CDK7) with an IC50 value of 21 nM . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .

Mode of Action

BS-181 HCl inhibits the activity of CDK7 by blocking the phosphorylation of CDK7 substrates . This inhibition is more than 40-fold selective for CDK7 than for CDK1, 2, 4, 5, 6, or 9 . It also inhibits CDK2 at concentrations lower than 1 μM, but the inhibitory effect is 35-fold less potent than for CDK7 .

Biochemical Pathways

The inhibition of CDK7 by BS-181 HCl affects the cell cycle and transcription processes. CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters permits transcription . By inhibiting CDK7, BS-181 HCl disrupts this process, leading to changes in gene expression and cell cycle progression .

Pharmacokinetics

BS-181 HCl has been found to be stable in vivo with a plasma elimination half-life in mice of 405 minutes after intraperitoneal administration of 10 mg/kg . This suggests that the compound has good bioavailability and is able to reach its target sites in the body effectively.

Result of Action

The inhibition of CDK7 by BS-181 HCl leads to cell cycle arrest and apoptosis . It has been shown to inhibit the growth of a range of cancer cell types, including breast, lung, prostate, and colorectal cancer, with IC50 values in the range of 11.5-37 μM . In MCF-7 cells, BS-181 HCl inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), promoting cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cell lines .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

BS-181 hydrochloride functions as a selective inhibitor of CDK7, with an IC50 value of 21 nM . It inhibits CDK7 activity by blocking the phosphorylation of CDK7 substrates, which are essential for cell cycle progression and transcription. This compound interacts with several biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex . This interaction leads to the inhibition of CDK7 activity, resulting in cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, it promotes cell cycle arrest and apoptosis by inhibiting the phosphorylation of CDK7 substrates . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, this compound inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription and cell proliferation . Additionally, it has been observed to inhibit the growth of other cancer cell lines, including lung, prostate, and ovarian cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK7. By binding to the CDK7 active site, this compound prevents the phosphorylation of CDK7 substrates, such as RNA polymerase II . This inhibition disrupts the CDK-activating kinase (CAK) complex, leading to cell cycle arrest and apoptosis . The compound’s high selectivity for CDK7 over other CDKs and kinases ensures targeted inhibition, minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. It has a plasma elimination half-life of 405 minutes in mice after intraperitoneal administration . Long-term studies have shown that this compound can inhibit tumor growth in animal models without significant toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a dose-dependent reduction in tumor growth has been observed, with 25% and 50% reductions in tumor size after two weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively . Higher doses have not shown significant toxicity, indicating a favorable therapeutic window for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to CDK7 inhibition. By inhibiting CDK7, the compound affects the phosphorylation of RNA polymerase II and other CDK7 substrates, leading to changes in gene expression and cellular metabolism . The compound’s interaction with the CAK complex and its role in transcription regulation highlight its impact on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution within tissues ensures its effective inhibition of CDK7 activity, leading to the desired therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK7 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the cell . This localization is crucial for its role in inhibiting transcription and cell cycle progression .

properties

IUPAC Name |

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIJWMOQODWNFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)